molecular formula C23H32O2 B14740294 4,4'-(Undecane-1,1-diyl)diphenol CAS No. 6104-94-5

4,4'-(Undecane-1,1-diyl)diphenol

Cat. No.: B14740294
CAS No.: 6104-94-5
M. Wt: 340.5 g/mol
InChI Key: PHZMFGPMSQDPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Undecane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected by an undecane chain. This compound is part of the bisphenol family, which is known for its applications in the production of polymers and resins. The unique structure of 4,4’-(Undecane-1,1-diyl)diphenol imparts specific chemical properties that make it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Undecane-1,1-diyl)diphenol typically involves the reaction of phenol with undecane derivatives under controlled conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with undecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Undecane-1,1-diyl)diphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Undecane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4,4’-(Undecane-1,1-diyl)diphenol has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.

    Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of 4,4’-(Undecane-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the antioxidant properties of the phenol groups can help neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

  • 4,4’-(Cyclohexane-1,1-diyl)diphenol
  • 4,4’-(Propane-2,2-diyl)diphenol
  • 4,4’-(Ethane-1,1-diyl)diphenol

Comparison: 4,4’-(Undecane-1,1-diyl)diphenol is unique due to its longer undecane chain, which imparts greater flexibility and hydrophobicity compared to shorter-chain analogs like 4,4’-(Cyclohexane-1,1-diyl)diphenol and 4,4’-(Propane-2,2-diyl)diphenol. This structural difference can influence the compound’s solubility, melting point, and overall chemical reactivity.

Properties

CAS No.

6104-94-5

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)undecyl]phenol

InChI

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-23(19-11-15-21(24)16-12-19)20-13-17-22(25)18-14-20/h11-18,23-25H,2-10H2,1H3

InChI Key

PHZMFGPMSQDPAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.